molecular formula C14H20N2O3 B14841375 6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide

6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14841375
M. Wt: 264.32 g/mol
InChI Key: GKMQUTWBHHWFAT-UHFFFAOYSA-N
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Description

6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol It is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Picolinamide Core: The synthesis begins with the preparation of the picolinamide core through the reaction of picolinic acid with appropriate amines under controlled conditions.

    Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a tert-butyl halide reacts with the picolinamide core.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through a cyclopropanation reaction, typically using a cyclopropyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpicolinamide: A structurally similar compound with an additional methyl group on the nitrogen atom.

    6-Tert-butoxy-5-cyclopropoxy-N-ethylpicolinamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

6-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its tert-butoxy and cyclopropoxy groups contribute to its reactivity and stability, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13-11(18-9-5-6-9)8-7-10(16-13)12(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

GKMQUTWBHHWFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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